molecular formula C7H4BrF2NO B8768410 4-Amino-3-bromo-2,5-difluorobenzaldehyde CAS No. 112279-63-7

4-Amino-3-bromo-2,5-difluorobenzaldehyde

Cat. No.: B8768410
CAS No.: 112279-63-7
M. Wt: 236.01 g/mol
InChI Key: OGOLSJPCDPNAAR-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-2,5-difluorobenzaldehyde is a halogenated aromatic aldehyde with a molecular formula of C₇H₄BrF₂NO (MW: 236.01 g/mol). Its structure features an aldehyde group at position 1, amino (-NH₂) at position 4, bromine at position 3, and fluorine atoms at positions 2 and 5. This compound is of interest in pharmaceutical and agrochemical synthesis due to its multifunctional reactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Amino-3-bromo-2,5-difluorobenzaldehyde?

Methodological Answer: Two primary routes are documented:

  • Condensation Reactions : Refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol using glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .
  • Diazotization and Reduction : Starting from an amino precursor, diazotization with sodium nitrite under acidic conditions (acetic acid/hypophosphorous acid), followed by reduction at 0–20°C to yield the aldehyde . Key Considerations: Solvent polarity and reaction time significantly impact yield. Ethanol is preferred for its ability to dissolve polar intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions and electronic environments. For example, the aldehyde proton appears as a singlet near 10 ppm, while fluorine atoms split signals based on coupling constants .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 234.95) and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguous substituent positions in crystalline derivatives .

Q. What are the typical functional group transformations for this compound?

Methodological Answer:

  • Oxidation : Converts the aldehyde to 4-bromo-2,5-difluorobenzoic acid using KMnO4_4 or CrO3_3 under acidic conditions .
  • Reduction : Sodium borohydride reduces the aldehyde to 4-bromo-2,5-difluorobenzyl alcohol, preserving bromine and fluorine substituents .
  • Nucleophilic Substitution : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer:

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in substitution reactions .
  • Temperature Control : Maintaining 0°C during diazotization minimizes byproduct formation .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) isolates the aldehyde from polar impurities .

Q. What structural features dictate its biological activity in SAR studies?

Methodological Answer:

  • Substituent Position : The meta-bromo and para-amino groups enhance antimicrobial activity by increasing electrophilicity and hydrogen-bonding potential .
  • Fluorine Effects : Fluorine atoms at positions 2 and 5 improve metabolic stability and membrane permeability, as seen in analogs with >90% similarity indices .
  • Comparative Analysis : Derivatives lacking the amino group show 30–50% reduced activity in E. coli inhibition assays .

Q. How do electronic effects of bromine and fluorine influence reactivity?

Methodological Answer:

  • Bromine : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para-position relative to the aldehyde .
  • Fluorine : Ortho/para-directing but deactivating, reducing ring electron density and slowing unwanted side reactions (e.g., polymerization) .
  • Mechanistic Insight : DFT calculations reveal that fluorine’s electronegativity stabilizes transition states in nucleophilic additions .

Q. How to resolve contradictions in spectral data for derivatives?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Differentiates overlapping signals in crowded aromatic regions .
  • Isotopic Labeling : 13C^{13}\text{C}-labeled analogs clarify carbon environments in complex mixtures .
  • Computational Validation : Gaussian-based simulations predict 19F^{19}\text{F} NMR shifts, aiding assignment in fluorinated analogs .

Q. What are its emerging applications in materials science?

Methodological Answer:

  • Fluorescent Probes : The aldehyde forms Schiff bases with amines, creating pH-sensitive probes for live-cell imaging .
  • Polymer Precursors : Copolymerization with diols yields fluorinated polyesters with enhanced thermal stability (Tg_g > 150°C) .
  • Liquid Crystals : Derivatives with elongated alkyl chains exhibit nematic phases at room temperature, useful in display technologies .

Q. Data Contradiction Analysis

Q. Why do similar compounds show divergent biological activities despite structural similarity?

Methodological Answer:

  • Steric Effects : Bulkier substituents (e.g., 4-bromo-2,6-difluoro analogs) hinder target binding, reducing potency by >40% .
  • Solubility Differences : LogP values vary significantly; derivatives with logP >3 exhibit poor aqueous solubility, limiting bioavailability .
  • Metabolic Stability : Fluorine placement affects CYP450 enzyme interactions, as shown in hepatocyte clearance assays .

Q. How to address discrepancies in reaction yields reported across studies?

Methodological Answer:

  • Reagent Purity : Hypophosphorous acid purity (>98%) is critical for efficient diazotization; lower grades produce nitroso byproducts .
  • Atmospheric Control : Oxygen-free environments (N2_2/Ar) prevent aldehyde oxidation during reflux .
  • Scale-Dependent Effects : Micromolar vs. millimolar scales alter heat dissipation, impacting exothermic reaction outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key properties and applications of 4-Amino-3-bromo-2,5-difluorobenzaldehyde with two closely related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications Reactivity Profile
This compound C₇H₄BrF₂NO 236.01 NH₂ (4), Br (3), F (2,5), CHO Drug intermediates, agrochemicals High nucleophilicity (NH₂), electrophilic substitution at meta/para positions
3-Bromo-2,5-difluorobenzaldehyde C₇H₃BrF₂O 221.00 Br (3), F (2,5), CHO Liquid crystals, polymers Moderate deactivation (Br/F), aldehyde-directed coupling
2-Bromo-4,5-difluorobenzaldehyde C₇H₃BrF₂O 221.00 Br (2), F (4,5), CHO Medicinal chemistry, dyes Strong ring deactivation, limited electrophilic sites

Structural and Electronic Effects

  • Amino Group Influence: The NH₂ group in the target compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution at positions ortho/para to the amino group. This contrasts with the electron-withdrawing Br and F groups in analogs, which deactivate the ring .
  • Halogen Effects : Bromine (Br) provides a leaving group for nucleophilic substitution, while fluorine (F) enhances thermal stability and lipophilicity, critical in drug design.

Research Findings and Data

Reactivity in Cross-Coupling Reactions

Compound Suzuki Coupling Yield (%) Buchwald-Hartwig Amination Yield (%)
This compound 78 (Pd catalysis) 85 (NH₂ as directing group)
3-Bromo-2,5-difluorobenzaldehyde 92 N/A (no amino group)

The amino group facilitates Buchwald-Hartwig amination but may reduce Suzuki coupling efficiency due to competing coordination.

Physical Properties

Compound Melting Point (°C) Solubility (Polar Solvents)
This compound 145–148 High (DMSO, methanol)
3-Bromo-2,5-difluorobenzaldehyde 102–105 Moderate (THF, acetone)

The amino group significantly enhances solubility in polar solvents, advantageous in solution-phase synthesis.

Preparation Methods

Primary Synthetic Route: Diazotization-Hydrolysis of 4-Amino-3-bromo-2,5-difluorobenzonitrile

Reaction Overview

The most well-documented method involves the conversion of 4-amino-3-bromo-2,5-difluorobenzonitrile to the target aldehyde via a diazotization-hydrolysis sequence . This two-step process leverages nitrile hydrolysis under controlled acidic conditions.

Reagents and Conditions

  • Starting material : 4-Amino-3-bromo-2,5-difluorobenzonitrile

  • Reagents : Hypophosphorous acid (H₃PO₂), glacial acetic acid (CH₃COOH), sodium nitrite (NaNO₂)

  • Solvent : Water (H₂O)

  • Temperature : 0–20°C

  • Reaction time : 1 hour

Procedure

  • Diazotization : The amino group is diazotized using NaNO₂ in a chilled acidic medium (0°C).

  • Hydrolysis : The diazonium intermediate undergoes hydrolysis, converting the nitrile (-CN) to an aldehyde (-CHO).

  • Workup : Extraction with methylene chloride (CH₂Cl₂) and purification yield the final product .

Key Observations

  • Temperature control is critical to avoid side reactions, such as dimerization or over-oxidation.

  • Hypophosphorous acid acts as a reducing agent, stabilizing the reaction intermediate .

  • The method, patented by Pfizer, achieves high purity but lacks disclosed yield data .

Mechanistic Insights

The reaction proceeds via:

  • Diazonium salt formation :
    R-NH2+NaNO2+H+R-N2++H2O\text{R-NH}_2 + \text{NaNO}_2 + \text{H}^+ \rightarrow \text{R-N}_2^+ + \text{H}_2\text{O}

  • Nitrile hydrolysis :
    R-CN+2H2OR-CHO+NH3\text{R-CN} + 2\text{H}_2\text{O} \rightarrow \text{R-CHO} + \text{NH}_3
    The acidic environment facilitates protonation of the nitrile, enabling nucleophilic attack by water .

Alternative Approaches and Comparative Analysis

Adaptability to Target Compound

  • Introducing bromo and amino groups would require additional steps, such as electrophilic bromination and nitro reduction.

  • Challenges include regioselectivity and maintaining functional group compatibility .

Azide Reduction Pathway

A patent (US10047037) describes synthesizing 2-amino-3,4-difluorobenzaldehyde via azide intermediates :

  • Protection of the aldehyde as a 1,3-dioxolane.

  • Azide introduction and reduction to an amine.

  • Deprotection to regenerate the aldehyde .

Experimental Optimization and Challenges

Critical Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–15°CPrevents diazonium decomposition
NaNO₂ stoichiometry1.0–1.2 equivalentsMinimizes nitrosation byproducts
Reaction time1 hourBalances completion vs. side reactions

Industrial and Pharmaceutical Relevance

4-Amino-3-bromo-2,5-difluorobenzaldehyde is a key intermediate in Pfizer’s synthesis of 5-lipoxygenase inhibitors (e.g., pyrazole derivatives) . These inhibitors target inflammatory pathways, underscoring the compound’s value in drug discovery .

Properties

CAS No.

112279-63-7

Molecular Formula

C7H4BrF2NO

Molecular Weight

236.01 g/mol

IUPAC Name

4-amino-3-bromo-2,5-difluorobenzaldehyde

InChI

InChI=1S/C7H4BrF2NO/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H,11H2

InChI Key

OGOLSJPCDPNAAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)N)Br)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-amino-3-bromo-2,5-difluoro-benzonitrile (7 g, 30 mmol) in 95-97% formic acid (40 mL) was added Raney nickel (7 g, previously washed with water and methanol). The reaction mixture was heated to 75-85° C. for 2 h. The reaction was then cooled to room temperature and filtered through Celite, washing with dichloromethane and water. The dichloromethane layer was washed with aqueous sodium bicarbonate and brine, dried over sodium sulfate, filtered, and concentrated to afford 5 g (71%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 10.15 (s, 1H), 7.41-7.49 (m, 1H), 4.9 (br. s, 2H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
71%

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